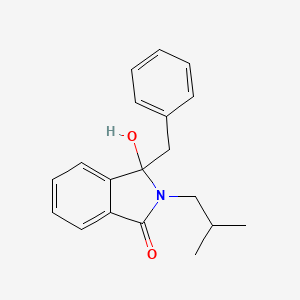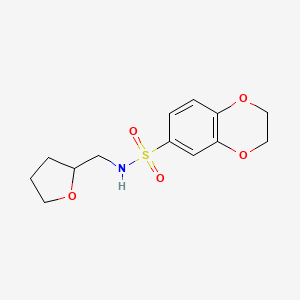![molecular formula C17H15ClN2O3 B3932756 (4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932756.png)
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
説明
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It belongs to the family of indole-based cannabinoids and has been found to have psychoactive effects similar to those of tetrahydrocannabinol (THC), the main psychoactive component in cannabis.
作用機序
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone acts as a partial agonist at CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than THC. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to its psychoactive effects.
Biochemical and Physiological Effects:
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been found to produce alterations in mood, cognition, and perception, similar to those seen with cannabis use.
実験室実験の利点と制限
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. However, its use is limited by its potential for abuse and its legal status in many countries.
将来の方向性
There are several potential future directions for research on (4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone and other synthetic cannabinoids. These include the development of more selective and potent compounds for use as research tools, the investigation of the role of the endocannabinoid system in various disease states, and the development of novel therapeutic agents based on the cannabinoid receptor system.
科学的研究の応用
(4-chlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been found to bind to the cannabinoid receptors CB1 and CB2 with high affinity, leading to a range of effects on the central nervous system.
特性
IUPAC Name |
(4-chlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-6-3-12(4-7-14)17(21)13-5-8-15(16(11-13)20(22)23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKIJVQOIOIHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-(4-hydroxybutyl)benzamide](/img/structure/B3932677.png)
![3,5-bis{[(2-chlorophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3932684.png)

![1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932695.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932703.png)

![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3932715.png)
![4-methyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3932717.png)

![N-{3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3932730.png)
![butyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3932743.png)

![1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3932768.png)